molecular formula C25H15N3O4 B2967896 (E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 333351-46-5

(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B2967896
CAS No.: 333351-46-5
M. Wt: 421.412
InChI Key: SEXCGDMMRAIYJO-CYYJNZCTSA-N
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Description

(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a polycyclic aromatic compound featuring a benzodeisoquinoline core substituted with a phenyldiazenyl (azobenzene) group and a carboxylic acid moiety. The (E)-configuration of the diazenyl group is critical for its electronic properties, as the trans-arrangement stabilizes conjugation across the molecule .

Properties

IUPAC Name

1,3-dioxo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O4/c29-23-20-8-4-7-18-19(25(31)32)13-14-21(22(18)20)24(30)28(23)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXCGDMMRAIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)C(=O)O)C=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040319
Record name 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333351-46-5
Record name 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound known for its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.

The compound's molecular structure includes various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

Property Details
Molecular Formula C27H18N4O4
Molecular Weight 462.5 g/mol
IUPAC Name N-(4-hydroxyphenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide
CAS Number 304885-86-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoindole Core : Using phthalic anhydride and an amine.
  • Introduction of the Phenyldiazenyl Group : Via diazotization followed by coupling with an aromatic amine.
  • Attachment of Hydroxyphenyl Group : Through nucleophilic substitution reactions.
  • Final Assembly : Involves condensation and cyclization reactions under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell proliferation and survival.

  • Mechanism of Action : The hydroxyphenyl group in the structure can engage in hydrogen bonding and π-π interactions with cellular targets, influencing enzyme activity and receptor interactions.
  • Case Study : In vitro studies demonstrated that related compounds could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.

Research Findings

Several studies have explored the biological activity of compounds within the same family as this compound:

  • A study reported that derivatives showed IC50 values in the low micromolar range against cancer cell lines .
  • Another investigation highlighted antimicrobial efficacy against Gram-positive bacteria .

Comparison with Similar Compounds

Phenyldiazenyl vs. Dimethylphenyl Substituents

The phenyldiazenyl group in the target compound introduces photoresponsive behavior, as azo groups undergo reversible trans-to-cis isomerization under UV light. This property is absent in the dimethylphenyl-substituted analogue, which instead offers steric bulk and hydrophobic interactions due to methyl groups .

Carboxylic Acid vs. Sulphonic Acid

While both acidic groups enhance solubility, the sulphonic acid in the analogue (pKa ~1) is significantly more acidic than the carboxylic acid (pKa ~4.7). This difference impacts their use in pH-sensitive applications. The sulphonic acid’s strong ionic character also makes the analogue more suitable for aqueous-phase reactions .

Amino Group vs. Azo Group

The amino group in the analogue enables nucleophilic substitution or hydrogen bonding, which is absent in the target compound. Conversely, the azo group in the target compound provides a chromophore for optical applications, such as in dye-sensitized solar cells or photopharmacology.

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